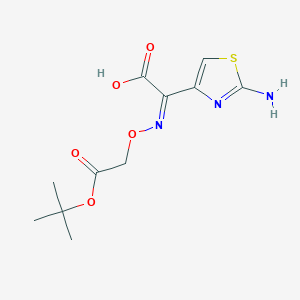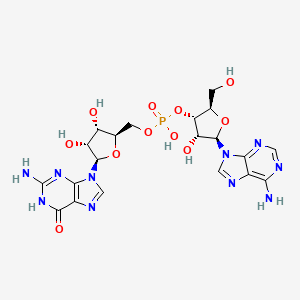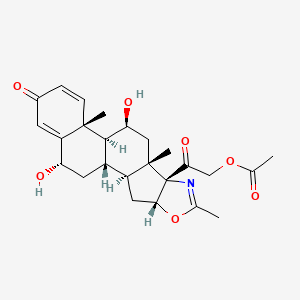![molecular formula C₁₀H₈D₅NO₂ B1141003 (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] CAS No. 1185238-88-3](/img/structure/B1141003.png)
(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is a compound that is widely used in scientific research. It is a labeled form of the oxime, which means that it has been modified with deuterium atoms to make it easier to detect and analyze. This compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is based on its ability to form a stable adduct with the active site of enzymes. The oxime group of the compound reacts with the carbonyl group of the enzyme, forming a covalent bond that is stable under the reaction conditions. This allows the labeled oxime to be used as a probe to study the active site of enzymes and to determine the mechanism of their catalytic action.
Biochemical and Physiological Effects:
(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] in laboratory experiments is its high sensitivity and specificity. The labeled oxime can be used to detect and quantify enzyme activity at very low concentrations, making it a valuable tool for studying enzyme kinetics. However, one of the limitations of using this compound is that it requires specialized equipment and expertise to synthesize and analyze.
Zukünftige Richtungen
There are several future directions for the use of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] in scientific research. One potential application is in the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's. The labeled oxime can be used to screen large libraries of compounds for their ability to inhibit specific enzymes. Another potential direction is in the study of protein-protein interactions, where the labeled oxime can be used to probe the binding sites of proteins and to determine the mechanism of their interaction.
Synthesemethoden
The synthesis of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The deuterium labeling is achieved by using deuterated solvents and reagents during the synthesis process.
Wissenschaftliche Forschungsanwendungen
(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is used in a wide range of scientific research applications. One of its primary uses is in the study of enzyme kinetics and mechanisms of action. The labeled oxime can be used to measure the rate of enzyme-catalyzed reactions and to determine the specific amino acid residues involved in the reaction.
Eigenschaften
IUPAC Name |
4-(3-hydroxyiminobutyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZRELCLIQMHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyiminobutyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)


![N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride](/img/no-structure.png)
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)


![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)

